molecular formula C24H16Cl2N2O2 B4880247 N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]naphthalene-2-carboxamide

N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]naphthalene-2-carboxamide

Cat. No.: B4880247
M. Wt: 435.3 g/mol
InChI Key: RCICNWIHEAIFRG-UHFFFAOYSA-N
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Description

N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]naphthalene-2-carboxamide is a complex organic compound that belongs to the class of dichlorobenzamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]naphthalene-2-carboxamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with an appropriate arylamine in the presence of a solvent such as N,N′-dimethylformamide (DMF). The reaction is carried out at elevated temperatures, usually around 60°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The intermediate compounds, such as 2,4-dichlorobenzoyl chloride, are often prepared from precursor chemicals like 2,4-dichlorobenzonitrile .

Chemical Reactions Analysis

Types of Reactions

N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorobenzoyl group.

    Oxidation and Reduction: The naphthalene ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for the preparation of 2,4-dichlorobenzoyl chloride and various arylamines for the formation of the final product. The reactions are typically carried out in solvents like DMF at elevated temperatures .

Major Products Formed

The major products formed from these reactions are dichlorobenzamide derivatives, which can be further characterized using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .

Scientific Research Applications

N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]naphthalene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s dichlorobenzoyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The naphthalene ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-dichlorophenyl)-2-nitrobenzamide

Uniqueness

Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N2O2/c25-18-10-11-21(22(26)13-18)24(30)28-20-7-3-6-19(14-20)27-23(29)17-9-8-15-4-1-2-5-16(15)12-17/h1-14H,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCICNWIHEAIFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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